(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine

Medicinal Chemistry Fragment-Based Drug Discovery Molecular Descriptors

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine (CAS 869901-12-2) is a heterocyclic organic compound classified as a substituted pyrazole. With a molecular formula of C11H13N3 and a molecular weight of 187.24 g/mol , it is a primary amine containing a 1-methyl-5-phenylpyrazole core substituted with a methylamine group at the 3-position.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 869901-12-2
Cat. No. B1342228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine
CAS869901-12-2
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)CN)C2=CC=CC=C2
InChIInChI=1S/C11H13N3/c1-14-11(7-10(8-12)13-14)9-5-3-2-4-6-9/h2-7H,8,12H2,1H3
InChIKeyQUPQCDFVZUNOJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine (CAS 869901-12-2): Technical Definition and Procurement Relevance


(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine (CAS 869901-12-2) is a heterocyclic organic compound classified as a substituted pyrazole [1]. With a molecular formula of C11H13N3 and a molecular weight of 187.24 g/mol , it is a primary amine containing a 1-methyl-5-phenylpyrazole core substituted with a methylamine group at the 3-position. The compound is commercially available as a fragment molecule [2] and is often utilized as a scaffold or building block for the design and synthesis of novel drug candidates in medicinal chemistry research [3].

The Critical Distinction: Why (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine is Not an Interchangeable Pyrazole Derivative


The specific substitution pattern of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine is a critical determinant of its utility and distinguishes it from other pyrazole derivatives. The combination of a methyl group at the N1 position, a phenyl ring at the C5 position, and a primary aminomethyl group at the C3 position creates a unique scaffold with distinct physicochemical properties [1] [2]. This precise arrangement dictates its chemical reactivity, potential binding interactions in biological systems, and its role as a core structure in fragment-based drug discovery (FBDD) [3] [4]. In the context of drug design, altering any of these substituents or their positions can profoundly impact target affinity, selectivity, and pharmacokinetic properties. As a result, generic substitution with other pyrazoles or aminomethyl heterocycles is not scientifically valid for projects where the specific properties of this scaffold are required, as even minor structural variations can lead to significantly different biological or chemical outcomes.

Quantitative Differentiation: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine vs. Structural Analogs and Alternatives


Scaffold Uniqueness: Molecular Descriptor Comparison vs. Unsubstituted Pyrazole Core

The introduction of methyl and phenyl groups on the pyrazole core of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine leads to a quantifiable increase in lipophilicity and molecular weight compared to the unsubstituted pyrazole scaffold. This is a key determinant for scaffold selection in drug design as it influences membrane permeability and target binding. The calculated partition coefficient (LogP) for this compound is 2.25 [1], a 1690% increase over the LogP of -0.19 for the unsubstituted pyrazole core [2]. The molecular weight is 187.24 g/mol compared to 68.08 g/mol for pyrazole [2].

Medicinal Chemistry Fragment-Based Drug Discovery Molecular Descriptors

Fragment Library Classification: Hydrogen Bond Donor/Acceptor Profile vs. Close Analog

In Fragment-Based Drug Discovery (FBDD), the number of hydrogen bond donors (HBD) and acceptors (HBA) are critical parameters that guide hit identification and lead optimization [1]. (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine, with 1 HBD and 3 HBA [2], offers a different starting point for fragment growth compared to a close analog like (1-methyl-5-phenyl-1H-pyrazol-3-yl)methanol, which has 1 HBD and 3 HBA but an oxygen instead of nitrogen in the functional group. While the counts are similar, the amine vs. alcohol functionality provides distinct chemical reactivity and potential for different binding interactions, despite the structural similarity. Furthermore, its physicochemical properties adhere to the 'Rule of Three' (MW ≤ 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [3], confirming its suitability as a fragment.

Fragment-Based Drug Discovery (FBDD) Library Design Rule of Three Compliance

Procurement-Driven Application Scenarios for (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine in Research and Development


Core Scaffold in Fragment-Based Drug Discovery (FBDD) Campaigns

The compound serves as a high-quality, 'Rule of Three'-compliant fragment [1]. Its unique substitution pattern and aminomethyl functional group make it an ideal starting point for fragment elaboration, providing a distinct vector for chemical modification and growth in the search for novel lead compounds [2].

Building Block for the Synthesis of Pyrazolylmethylamine Derivatives

As a primary amine, the compound is a versatile synthetic intermediate. It can be readily used in reductive amination, amide bond formation, or urea synthesis to generate libraries of more complex pyrazolylmethylamine-containing compounds, such as those explored in patents for calcium channel modulation [3].

Calibration Standard in Analytical Method Development

The well-defined structure and commercial availability of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine in defined purities (e.g., 95%) allows it to be used as a reference standard in analytical chemistry. It can aid in the development and validation of HPLC, LC-MS, or NMR methods for the detection and quantification of similar pyrazole-based molecules in complex reaction mixtures.

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